N-tert-Butylcyclohexylamine
Overview
Description
N-tert-Butylcyclohexylamine is a compound that is related to various research areas, including asymmetric synthesis of amines, pseudopolymorphism, desymmetrization of metallated cyclohexadienes, and molecular diversity through multicomponent reactions. It is structurally related to tert-butylamine derivatives and is involved in the synthesis of complex molecules that have potential applications in pharmaceuticals and materials science .
Synthesis Analysis
The synthesis of N-tert-butylcyclohexylamine-related compounds involves several innovative methods. For instance, N-tert-butanesulfinyl imines are prepared in high yields by condensing enantiomerically pure tert-butanesulfinamide with aldehydes and ketones, which are then activated for the addition of various nucleophiles . In another study, desymmetrization of achiral metallated cyclohexadienes with chiral N-tert-butanesulfinyl imines is described, leading to products with excellent diastereoselectivity . Additionally, tert-butyl isocyanide has been used in a microwave-assisted one-pot tandem de-tert-butylation, showcasing its utility in creating molecular diversity .
Molecular Structure Analysis
The molecular structure of compounds related to N-tert-butylcyclohexylamine is often complex and can be elucidated using techniques such as X-ray diffraction. For example, the structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a cyclic amino acid ester, was determined through single crystal X-ray diffraction analysis, revealing a bicyclo[2.2.2]octane structure with a lactone moiety and a piperidine ring . Similarly, the crystal structure of dicyclohexylaminium N-(tert-butoxycarbonyl)-l-threoninate was studied, showing a network of hydrogen bonds forming chains of ions .
Chemical Reactions Analysis
Chemical reactions involving N-tert-butylcyclohexylamine derivatives are diverse and can lead to various outcomes depending on the substituents and reaction conditions. For instance, O-tert-butylacrylanilides with N-H substitution undergo 6pi-photocyclization at specific carbon atoms, which is influenced by the N-substitution pattern . The reactivity of these compounds can be harnessed to create novel structures with potential applications in drug development and materials science.
Physical and Chemical Properties Analysis
The physical and chemical properties of N-tert-butylcyclohexylamine derivatives are influenced by their molecular structure. For example, the presence of tert-butyl groups can affect the solubility and stability of the compounds. In the case of p-tert-butylcalix arene with n-butylamine, the formation of weakly interacting guest-host compounds and a hydrogen-bonded compound was observed, indicating the role of non-covalent interactions in determining the physical properties of these complexes . The study of these properties is essential for the practical application of these compounds in various fields.
Scientific Research Applications
General Use of N-tert-Butylcyclohexylamine
N-tert-Butylcyclohexylamine is a chemical compound used in various scientific research fields . It is a colorless to yellow liquid with a molecular weight of 155.29 g/mol . It has a boiling point of 172°C to 174°C and a density of 0.8340g/mL . It is a flammable liquid and vapor, and it can cause severe skin burns and eye damage .
Application in the Synthesis of N-Heterocycles
Specific Scientific Field
This application falls under the field of Organic Chemistry .
Summary of the Application
N-tert-Butylcyclohexylamine can be used in the synthesis of N-heterocycles via sulfinimines . N-heterocycles are organic compounds that contain at least one atom of nitrogen within their ring structure. They are a significant class of organic compounds due to their prevalence in many natural products and therapeutically applicable compounds .
Application in the Synthesis of α-Ketoamides and 3-Spirocyclopropanated 2-Azetidinones
Specific Scientific Field
This application falls under the field of Organic Chemistry .
Summary of the Application
N-tert-Butylhydroxylamine hydrochloride, a derivative of N-tert-Butylcyclohexylamine, is used in the synthesis of α-ketoamides and 3-spirocyclopropanated 2-azetidinones . These compounds have various applications in medicinal chemistry and drug discovery .
Application in the Modification of Oligonucleotides
Specific Scientific Field
This application falls under the field of Biochemistry .
Summary of the Application
N-tert-Butylguanidine, a derivative of N-tert-Butylcyclohexylamine, is used in the modification of oligonucleotides to enhance their duplex-forming ability . This modification is crucial for the development of effective and less-toxic therapeutic oligonucleotides .
Application in Spin Trapping of Short-Lived Radicals
Specific Scientific Field
This application falls under the field of Physical Chemistry .
Summary of the Application
N-tert-Butylhydroxylamine hydrochloride, a derivative of N-tert-Butylcyclohexylamine, is used in spin trapping of short-lived radicals . Spin trapping is a technique used in chemistry and biochemistry to stabilize reactive free radicals by the addition of a diamagnetic molecule, known as a spin trap .
Application in the Synthesis of α-Ketoamides and 3-Spirocyclopropanated 2-Azetidinones
Specific Scientific Field
This application falls under the field of Organic Chemistry .
Summary of the Application
N-tert-Butylhydroxylamine hydrochloride, a derivative of N-tert-Butylcyclohexylamine, is used in the synthesis of α-ketoamides and 3-spirocyclopropanated 2-azetidinones . These compounds have various applications in medicinal chemistry and drug discovery .
Safety And Hazards
N-tert-Butylcyclohexylamine is a flammable substance and can cause severe skin burns and eye damage . It is advised to handle this compound with appropriate protective measures, including wearing protective gloves, clothing, and eye/face protection . In case of ingestion or inhalation, immediate medical attention is required .
properties
IUPAC Name |
N-tert-butylcyclohexanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N/c1-10(2,3)11-9-7-5-4-6-8-9/h9,11H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTEWAFVECQBILW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC1CCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90199558 | |
Record name | N-tert-Butylcyclohexylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90199558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-Butylcyclohexylamine | |
CAS RN |
51609-06-4 | |
Record name | N-(1,1-Dimethylethyl)cyclohexanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51609-06-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-tert-Butylcyclohexylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051609064 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-tert-Butylcyclohexylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90199558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-tert-butylcyclohexylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.092 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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